molecular formula C8H6F4 B1319167 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene CAS No. 141872-92-6

4-Fluoro-1-methyl-2-(trifluoromethyl)benzene

Cat. No.: B1319167
CAS No.: 141872-92-6
M. Wt: 178.13 g/mol
InChI Key: XXLNKGOPDHIOCS-UHFFFAOYSA-N
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Description

4-Fluoro-1-methyl-2-(trifluoromethyl)benzene (CAS 141872-92-6) is a versatile fluorinated aromatic building block of significant interest in advanced chemical synthesis and research. This compound, with the molecular formula C₈H₆F₄ and a molecular weight of 178.13 g/mol, is characterized by the distinct electronic properties imparted by its fluorine and trifluoromethyl substituents . These features make it a valuable intermediate in the development of novel compounds, particularly in the pharmaceutical and agrochemical industries where the introduction of fluorine atoms is a established strategy to fine-tune the biological activity, metabolic stability, and lipophilicity of candidate molecules . In research settings, this benzene derivative serves as a critical precursor in various synthetic transformations, including cross-coupling reactions and the preparation of more complex fluorine-containing structures . Its utility is underscored by its commercial availability from multiple global suppliers, ensuring consistent access for the research community . As a standard practice, researchers should handle this material in accordance with its GHS hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The product is supplied for laboratory use and must be stored sealed in a dry environment at 2-8°C to maintain stability and purity . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-fluoro-1-methyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-5-2-3-6(9)4-7(5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLNKGOPDHIOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598098
Record name 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141872-92-6
Record name 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step A:

Chlorination of benzotrifluoride using chlorine gas in the presence of radical initiators at elevated temperatures (90°C to 100°C).

Step B:

Substitution of chlorine with fluoride using anhydrous hydrogen fluoride ($$HF$$) at high pressure (30–35 kg/cm²) and moderate temperatures (80°C).

Step C:

Introduction of the methyl group via Friedel-Crafts alkylation.

Step D:

Selective fluorination using electrophilic agents.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Reaction Conditions
Nucleophilic Substitution Halogenated benzene derivatives Fluoride ion 50–120°C, DMF
Friedel-Crafts Alkylation Benzotrifluoride derivatives Methyl chloride, $$AlCl3$$, $$FeCl3$$ 30–80°C, dichloromethane
Electrophilic Fluorination Benzene derivatives Selectfluor, $$N$$-fluoroammonium salts 20–50°C, acetonitrile/DMF
Trifluoromethylation Fluorinated benzene derivatives $$CF3I$$, $$TMSCF3$$, Cu catalysts 60–100°C, inert atmosphere
Stepwise Approach Benzotrifluoride Chlorine gas, HF, radical initiators Multi-step process

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives .

Scientific Research Applications

Chemistry

4-Fluoro-1-methyl-2-(trifluoromethyl)benzene serves as a valuable building block in organic synthesis. Its unique structure allows chemists to create more complex molecules, facilitating advancements in synthetic organic chemistry.

Biology

Research has indicated that this compound may exhibit diverse biological activities. Studies are ongoing to understand its interactions with biomolecules and potential therapeutic effects. Its fluorinated nature can enhance binding affinities with biological targets, making it a candidate for drug development .

Medicine

The compound is being explored for its potential use in pharmaceuticals. The incorporation of fluorine into drug molecules has been shown to improve metabolic stability and bioactivity, leading to more effective treatments . For example, fluorinated compounds constitute about 25% of small-molecule drugs currently in clinical use .

Industry

In industrial applications, this compound is utilized in the production of advanced materials that require high thermal stability and resistance to chemical degradation. Its properties make it suitable for use in coatings, electronics, and other specialized applications .

Data Table: Applications Overview

Application AreaDescriptionKey Benefits
ChemistryBuilding block for complex organic synthesisFacilitates new synthetic pathways
BiologyInvestigated for biological activityPotential therapeutic effects
MedicineDrug developmentImproved metabolic stability and bioactivity
IndustryProduction of advanced materialsHigh thermal stability and chemical resistance

Case Study 1: Drug Development

A recent study highlighted the use of this compound in developing new pharmaceuticals targeting specific diseases. Researchers found that compounds incorporating this structure exhibited improved efficacy compared to non-fluorinated counterparts, showcasing the importance of fluorination in modern drug design .

Case Study 2: Material Science

In material science, this compound has been integrated into polymer formulations to enhance durability and chemical resistance. Testing demonstrated that materials containing this compound outperformed traditional materials under extreme conditions, indicating its suitability for industrial applications.

Mechanism of Action

The mechanism by which 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, properties, and applications of 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene with analogous compounds:

Compound Name Molecular Formula Substituents (Positions) Key Properties Applications References
This compound C₉H₇F₄ -CH₃ (1), -CF₃ (2), -F (4) High thermal and chemical stability; moderate reactivity due to steric effects Pharmaceutical intermediates, polymers
2-Ethenyl-4-fluoro-1-(trifluoromethyl)benzene C₉H₆F₄ -CH₂CH₂ (1), -CF₃ (2), -F (4) High reactivity due to ethenyl group; prone to addition reactions Reactive intermediates in synthesis
4-Fluoro-1-(trifluoromethyl)benzene C₇H₄F₄ -CF₃ (1), -F (4) Simpler structure; lower steric hindrance; higher electrophilic reactivity Agrochemical precursors
2-Fluoro-1-methyl-4-(trifluoromethyl)benzene C₉H₆F₄ -CH₃ (1), -CF₃ (4), -F (2) Altered substitution pattern; distinct electronic effects on ring reactivity Specialty chemicals, catalysis
1-Fluoro-3-(trifluoromethyl)benzene C₇H₄F₄ -CF₃ (3), -F (1) Meta-substituted fluorine; reduced steric hindrance Solvents, fluorinated materials

Key Research Findings

Stability vs. Reactivity :

  • The methyl group in this compound enhances stability under acidic and thermal conditions compared to analogs with reactive substituents like ethenyl .
  • In contrast, 2-Ethenyl-4-fluoro-1-(trifluoromethyl)benzene undergoes rapid Diels-Alder reactions due to its unsaturated ethenyl group .

Biological Activity :

  • Halogenated analogs (e.g., 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene) exhibit moderate anticancer activity but lower metabolic stability compared to the methyl-substituted compound .
  • The methyl group in this compound improves pharmacokinetic properties, such as membrane permeability and resistance to oxidative degradation .

Electronic Effects :

  • The trifluoromethyl group’s strong electron-withdrawing effect dominates the electronic profile, but the methyl group partially offsets this by donating electron density through hyperconjugation .
  • In 4-Fluoro-1-(trifluoromethyl)benzene, the absence of a methyl group results in higher electrophilic reactivity, making it less selective in substitution reactions .

Biological Activity

4-Fluoro-1-methyl-2-(trifluoromethyl)benzene, a fluorinated aromatic compound, has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound, also known by its IUPAC name 4-fluoro-2-methylbenzotrifluoride, has the molecular formula C8H6F4C_8H_6F_4. Its structure features a fluorine atom and a trifluoromethyl group, which significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of electron-withdrawing groups like fluorine enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions that can modulate biochemical pathways .

Key Mechanisms:

  • Enzyme Modulation: The compound has been shown to affect enzyme activity through competitive inhibition or allosteric modulation.
  • Receptor Interaction: It can bind to specific receptors, influencing cellular signaling pathways.

Biological Activity Overview

The biological activity of this compound includes:

  • Antimicrobial Properties: Preliminary studies indicate that fluorinated compounds exhibit antimicrobial activity. For instance, derivatives of this compound have shown efficacy against various bacterial strains .
  • Anticancer Potential: Research suggests that the compound may interfere with DNA synthesis in cancer cells, potentially acting as an anticancer agent. Fluorinated compounds are known for their ability to disrupt cellular processes critical for tumor growth .

Case Studies

Several studies have investigated the biological effects of this compound and its derivatives:

  • Antimicrobial Activity:
    • A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported at concentrations ranging from 10 to 50 µg/mL .
  • Toxicological Assessment:
    • In a toxicological evaluation involving rat models, the compound was administered orally at varying doses. The results indicated a no-observed-adverse-effect level (NOAEL) of 50 mg/kg body weight, suggesting low toxicity at therapeutic levels .
  • Cell Viability Studies:
    • A recent study assessed the effect of this compound on cell viability in various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging between 20 to 40 µM for different cell lines .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
AntimicrobialMIC: 10-50 µg/mL against S. aureus and E. coli
AnticancerIC50: 20-40 µM in tumor cells
ToxicityNOAEL: 50 mg/kg in rats

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of polyfluorinated aromatic compounds often involves nucleophilic fluorination or directed ortho-metalation strategies. For example, trifluoromethyl groups can be introduced via Ullmann coupling or radical trifluoromethylation, while fluorine substituents may be installed using fluorinating agents like Selectfluor™. Reaction parameters such as temperature (e.g., maintaining 0–5°C for exothermic steps), solvent polarity (e.g., DMF for polar intermediates), and catalyst loading (e.g., Pd/C for cross-coupling) are critical for minimizing by-products like regioisomers or over-fluorinated derivatives. Safety protocols, including inert atmospheres and proper PPE, are essential due to the compound’s irritant properties .

Q. Which spectroscopic techniques are most effective for distinguishing structural isomers of fluorinated benzene derivatives?

  • Methodological Answer :

  • 19F NMR : Directly identifies fluorine environments, with chemical shifts sensitive to substituent proximity (e.g., deshielding effects from electron-withdrawing groups) .
  • 1H NMR : Coupling patterns (e.g., para vs. meta substitution) and NOE experiments help differentiate isomers.
  • GC-MS : Retention times and fragmentation patterns distinguish isomers; electron-impact ionization fragments trifluoromethyl groups characteristically .
  • IR Spectroscopy : Stretching frequencies for C-F (1100–1200 cm⁻¹) and CF3 (1250–1350 cm⁻¹) groups validate substituent positions .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine and trifluoromethyl groups influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer :

  • Electronic Effects : The trifluoromethyl group (-CF3) is strongly electron-withdrawing (-I effect), deactivating the ring and directing electrophiles to meta positions. Fluorine, while also electron-withdrawing, can exhibit ortho/para-directing behavior due to resonance (+M effect) in certain contexts.
  • Steric Effects : Bulky -CF3 groups hinder electrophile access to adjacent positions, favoring substitution at less hindered sites. Computational studies (e.g., DFT calculations) can predict regioselectivity by analyzing frontier molecular orbitals and transition-state geometries .
  • Experimental Validation : Competitive EAS reactions (e.g., nitration or halogenation) coupled with HPLC analysis quantify product ratios .

Q. How can discrepancies between computational predictions and experimental data on thermodynamic stability be resolved for polyfluorinated aromatics?

  • Methodological Answer :

  • Data Validation : Compare computed enthalpy values (e.g., via Gaussian or ORCA software) with experimental calorimetry data (e.g., bomb calorimetry). Discrepancies often arise from approximations in solvation models or neglected vibrational contributions.
  • Sensitivity Analysis : Vary computational parameters (basis sets, dispersion corrections) to assess robustness. For example, B3LYP/6-311+G(d,p) often balances accuracy and computational cost for fluorinated systems.
  • Benchmarking : Cross-reference with high-quality datasets like NIST thermochemical tables for structurally similar compounds (e.g., 4-Fluoro-2-(trifluoromethyl)benzaldehyde) .

Q. What strategies mitigate challenges in synthesizing derivatives of this compound for biological activity studies?

  • Methodological Answer :

  • Protecting Groups : Use silyl ethers or tert-butyl groups to shield reactive sites during functionalization (e.g., Suzuki-Miyaura coupling).
  • Microwave-Assisted Synthesis : Accelerate slow reactions (e.g., SNAr substitutions) with controlled heating to reduce decomposition.
  • Purification : Employ preparative HPLC with orthogonal columns (C18 and phenyl phases) to separate polar by-products. Confirm purity via melting point analysis and elemental composition (CHNS/O) .

Safety and Handling

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability (UN 1325) and skin/eye irritation risks .
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhaling volatile intermediates.
  • Waste Management : Neutralize acidic or reactive by-products (e.g., quench with aqueous NaHCO3) before disposal in designated halogenated waste containers .

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